![molecular formula C22H17N7O3 B2883423 N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 1448058-91-0](/img/structure/B2883423.png)
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C22H17N7O3 and its molecular weight is 427.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has a distinctive structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Pyridazine and triazole rings that are known for their roles in various biological interactions.
- A benzo[c]isoxazole moiety which is often associated with neuroprotective and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to therapeutic effects against various diseases.
- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing signaling pathways associated with cell proliferation and apoptosis.
Biological Activity Data
Recent studies have reported various biological activities associated with this compound. Below is a summary of findings from different research sources:
Activity | IC50/Activity Level | Reference |
---|---|---|
Antimicrobial | IC50 = 7.05 μM (Mtb) | |
Anticancer | Significant inhibition | |
Anti-inflammatory | Moderate activity |
Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against Mycobacterium tuberculosis (Mtb), with an IC50 value of 7.05 μM, indicating effective inhibition without acute cellular toxicity towards human lung fibroblast cells (MRC-5) at concentrations greater than 128 μM .
Anticancer Properties
The compound has shown promising anticancer properties in various assays. For instance, it was found to inhibit the proliferation of cancer cell lines significantly, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been evaluated through several assays, revealing moderate inhibitory effects on pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of triazole derivatives highlighted the superior activity of this compound against Mtb compared to other derivatives, emphasizing its unique structural features that enhance its bioactivity .
- Cancer Cell Line Testing : Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it could induce apoptosis in cancer cells while sparing normal cells, showcasing its selective toxicity .
- Inflammation Model : In a mouse model of inflammation, treatment with the compound resulted in reduced swelling and lower levels of inflammatory markers compared to controls, supporting its potential role in managing inflammatory conditions .
Properties
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N7O3/c30-20-9-8-19(29-14-23-13-25-29)26-28(20)11-10-24-22(31)16-6-7-18-17(12-16)21(32-27-18)15-4-2-1-3-5-15/h1-9,12-14H,10-11H2,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWOJOTXAVECSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCCN4C(=O)C=CC(=N4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.